molecular formula C16H24N2O3S B4980930 N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide

N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B4980930
M. Wt: 324.4 g/mol
InChI Key: KIWVSMUPSDTKBI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopentyl group, a dimethylphenyl group, and a sulfonyl-methylamino group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of the Intermediate: The synthesis begins with the preparation of 2,5-dimethylphenylamine, which is then reacted with cyclopentanone to form N-cyclopentyl-2,5-dimethylphenylamine.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Acetamide Formation: Finally, the sulfonylated intermediate is reacted with chloroacetamide in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[(2,5-dimethylphenyl)amino]acetamide
  • N-cyclopentyl-2-(methylamino)acetamide
  • N-cyclopentyl-2-(4-methoxyphenyl)acetamide

Uniqueness

N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is unique due to the presence of the sulfonyl-methylamino group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-8-9-13(2)15(10-12)22(20,21)18(3)11-16(19)17-14-6-4-5-7-14/h8-10,14H,4-7,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWVSMUPSDTKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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